2,4,6-Tribenzyl-1,3,5-triazine
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Overview
Description
2,4,6-Tribenzyl-1,3,5-triazine is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribenzyl-1,3,5-triazine typically involves the cyclization of aldehydes with ammonium iodide as the nitrogen source. This method is atom-efficient and straightforward, operating smoothly under air atmosphere. The yields for this reaction can range from 18% to 72% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of inexpensive and readily available ammonium salts as the nitrogen source, making the process cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribenzyl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazine ring or the benzyl groups.
Substitution: Nucleophilic substitution reactions are common, where the benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzaldehyde derivatives, while substitution reactions can yield a variety of functionalized triazines .
Scientific Research Applications
2,4,6-Tribenzyl-1,3,5-triazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use as an antitumor agent due to its ability to interfere with specific cellular pathways.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4,6-Tribenzyl-1,3,5-triazine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Known for its use in the synthesis of advanced polymers and materials.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Used in the spectrophotometric determination of iron and as a ligand in coordination chemistry.
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Explored for its potential use in high-energy materials.
Properties
CAS No. |
13960-31-1 |
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Molecular Formula |
C24H21N3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2,4,6-tribenzyl-1,3,5-triazine |
InChI |
InChI=1S/C24H21N3/c1-4-10-19(11-5-1)16-22-25-23(17-20-12-6-2-7-13-20)27-24(26-22)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChI Key |
ZIESXXOIKYIAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NC(=N2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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